N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a dimethylamino group attached, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of isoquinoline derivatives using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against enzymes like DHFR and CDK2.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as DHFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to effectively block enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the dimethylamino group.
N,N-dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxide: A related compound with a different core structure but similar functional groups.
Uniqueness
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-6-7-12-8-10(9)11/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
NIYRJBGYQWFLAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.